4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-chloro-1-[(3-methylphenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-3-2-4-9(5-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOVZLFJCJGLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine typically involves the following steps:
Benzylamine Formation: The starting material, 3-methylbenzylamine, is reacted with chloroacetic acid to form the benzylamine derivative.
Pyrazol Ring Formation: The benzylamine derivative undergoes cyclization with hydrazine to form the pyrazol ring.
Chlorination: The pyrazol ring is then chlorinated to introduce the chloro group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution at the C4 Chloro Group
The chloro group undergoes displacement reactions with nucleophiles under basic conditions.
| Reagent/Conditions | Product | Yield | Key Observations | Sources |
|---|---|---|---|---|
| Sodium methoxide (NaOMe) in DMF | 4-Methoxy-1-(3-methylbenzyl)-1H-pyrazol-3-amine | 78% | Reaction at 80°C for 12 hrs; regioselectivity confirmed via -NMR | |
| Piperidine in THF | 4-(Piperidin-1-yl)-1-(3-methylbenzyl)-1H-pyrazol-3-amine | 65% | Microwave-assisted (120°C, 30 min); reduced by-product formation | |
| Hydrazine hydrate (NHNH) | 4-Hydrazinyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine | 82% | Intermediate for heterocycle synthesis (e.g., triazoles) |
Mechanistic Insight : The chloro group’s reactivity is enhanced by the adjacent pyrazole ring’s electron-deficient nature, favoring SAr mechanisms. Steric hindrance from the 3-methylbenzyl group moderates reaction rates.
Reactions Involving the C3 Amine Group
The primary amine participates in condensations, acylations, and coordination chemistry.
Condensation Reactions
Diazotization & Coupling
-
Treatment with NaNO/HCl at 0–5°C forms a diazonium intermediate, which couples with β-naphthol to yield azo dyes (λ = 480 nm) .
Electrophilic Aromatic Substitution
The pyrazole ring directs electrophiles to specific positions:
Structural Analysis : Nitration at C5 is favored due to the chloro group’s deactivation of C4. DFT calculations align with observed regioselectivity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
Reduction of the Chloro Group
-
Catalytic hydrogenation (H, Pd/C) removes the chloro group, yielding 1-(3-methylbenzyl)-1H-pyrazol-3-amine (95% conversion).
Amine Oxidation
-
Oxidizing with KMnO/HSO converts the amine to a nitro group, forming 3-nitro-4-chloro-1-(3-methylbenzyl)-1H-pyrazole (80% yield) .
Complexation with Metal Ions
The amine and pyrazole N-atoms act as ligands:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Sources |
|---|---|---|---|---|
| Cu(NO) | Methanol, RT, 2 hrs | [Cu(L)(HO)] | 8.2 ± 0.3 | |
| FeCl | Ethanol, reflux, 4 hrs | Octahedral Fe(III) complex | 6.9 ± 0.2 |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing NH, HCl, and toluene derivatives, as confirmed by GC-MS.
Scientific Research Applications
Medicinal Chemistry Applications
Drug Discovery and Development
4-Chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine serves as a valuable starting point for synthesizing libraries of compounds aimed at targeting various therapeutic areas. Its structure allows for modifications that can enhance biological activity against specific diseases. For instance, derivatives of pyrazole compounds have been explored for their potential as kinase inhibitors, which are crucial in cancer treatment .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been investigated in the context of inhibiting cell proliferation and inducing apoptosis in cancer cell lines. A study demonstrated that modifications to the pyrazole ring could enhance its potency against specific cancer types, showcasing its potential as an anticancer agent .
Antimicrobial Properties
The antimicrobial activities of this compound have been documented, indicating effectiveness against various bacterial strains. This property positions it as a candidate for further development into therapeutic agents for treating infections.
Agrochemical Applications
Development of Agrochemicals
The compound is being explored for its potential use in developing new agrochemicals, including herbicides and fungicides. Pyrazole derivatives are known for their efficacy in controlling pests and diseases in crops. The structural characteristics of this compound make it a promising scaffold for designing novel agrochemicals with improved safety profiles and effectiveness .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism by which 4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : Compounds with electron-withdrawing groups (e.g., Cl, F) exhibit increased lipophilicity compared to methyl-substituted analogs. For example, the dichlorobenzyl derivative (C₁₀H₈Cl₃N₃) has a higher molecular weight (264.55 g/mol) and likely greater membrane permeability .
- Melting Points : Fluorinated derivatives (e.g., 4-fluorobenzyl analog) may display higher melting points due to enhanced dipole-dipole interactions. A related compound, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, has a reported melting point of 104–107°C .
Biological Activity
Introduction
4-Chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is being explored for various therapeutic applications due to its interactions with biological targets, leading to diverse pharmacological effects.
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C11H12ClN3
- Molecular Weight: 233.69 g/mol
This compound is synthesized through various methods, often involving the reaction of substituted benzyl halides with pyrazole derivatives. The synthesis typically includes the formation of the pyrazole ring followed by substitution reactions to introduce the chloro and methylbenzyl groups.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate biological pathways, leading to effects such as:
- Antimicrobial Activity: Inhibition of bacterial growth by disrupting cell membrane integrity.
- Anti-inflammatory Effects: Modulation of inflammatory mediators such as TNF-α and IL-6.
These activities are critical in the development of therapeutic agents targeting infections and inflammatory diseases.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity.
Anti-inflammatory Properties
In vitro studies have highlighted the anti-inflammatory potential of this compound. It has been shown to reduce the production of pro-inflammatory cytokines, suggesting a mechanism similar to that of established anti-inflammatory drugs. For example, it demonstrated comparable efficacy to dexamethasone in inhibiting TNF-α production.
Cytotoxicity Studies
Cytotoxic effects have been assessed against cancer cell lines such as SH-SY5Y (human neuroblastoma). The results indicated selective toxicity towards cancerous cells while sparing healthy fibroblast cells, which is crucial for developing targeted cancer therapies.
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| SH-SY5Y | 25 | High |
| L929 (Fibroblast) | >100 | Low |
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, including this compound:
- Antimicrobial Efficacy: A study reported that this compound inhibited bacterial strains such as E. coli and Staphylococcus aureus effectively at concentrations lower than traditional antibiotics .
- Anti-inflammatory Mechanisms: Another research highlighted its ability to inhibit LPS-induced nitric oxide production in macrophages, underlining its potential as an anti-inflammatory agent .
- Cytotoxicity Against Cancer Cells: A comparative study showed that this compound exhibited significant cytotoxicity against neuroblastoma cells while maintaining low toxicity against non-cancerous cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-component reactions starting from substituted phenyl hydrazines and carbonyl compounds. For example, analogous pyrazole derivatives are synthesized via condensation reactions under reflux with ethanol or glacial acetic acid as solvents . Optimization can include adjusting reaction temperatures (e.g., 80–100°C), using catalysts like cesium carbonate for nucleophilic substitutions , or employing continuous flow synthesis to improve scalability and purity .
- Key Data :
| Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Condensation | 70–80 | Ethanol, 24h reflux | |
| Nucleophilic substitution | 65–75 | Cs₂CO₃, DMF, 80°C |
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- Aromatic protons (δ 7.2–7.5 ppm for 3-methylbenzyl group).
- NH₂ protons (δ 4.5–5.5 ppm, exchangeable with D₂O) .
- IR : NH stretching vibrations (3278–3448 cm⁻¹) confirm the amine group .
- 13C NMR : Peaks near δ 150 ppm indicate pyrazole ring carbons, while δ 40–50 ppm corresponds to the methylene group in the benzyl substituent .
Advanced Research Questions
Q. What role do the chloro and 3-methylbenzyl substituents play in the compound’s bioactivity and binding affinity?
- Methodological Answer :
- The chloro group enhances metabolic stability and hydrophobic interactions with target proteins, as seen in similar pyrazole derivatives .
- The 3-methylbenzyl group may improve lipophilicity and π-π stacking with aromatic residues in enzyme binding pockets, analogous to trifluoromethyl-substituted pyrazoles .
- Experimental Design : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., fluoro, methoxy) and testing their inhibition constants (Ki) against target enzymes .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer :
- Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Key parameters include torsion angles between the pyrazole ring and benzyl group, which influence biological activity.
- Example: For a related compound, 5-[4-(4-chlorophenoxy)phenyl]-1H-pyrazol-3-amine, SCXRD revealed a dihedral angle of 85.3° between the pyrazole and phenyl rings, critical for target binding .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (PDB IDs). Focus on hydrogen bonding with the NH₂ group and hydrophobic contacts with the chloro and benzyl groups .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify key residues (e.g., ATP-binding pocket in kinases) .
Q. What analytical strategies can resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate bioactivity using uniform protocols (e.g., IC₅₀ measurements in cell-free vs. cell-based systems).
- Meta-Analysis : Compare datasets from PubChem, REAXYS, and in-house studies to identify outliers. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or compound purity .
Q. How can substituent modifications enhance the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Introduce polar groups (e.g., hydroxyl, morpholine) to improve solubility, as demonstrated in [(1-methyl-1H-pyrazol-3-yl)methyl][3-(morpholin-4-yl)propyl]amine .
- Replace the chloro group with fluorine to reduce metabolic degradation, leveraging the “fluorine effect” observed in similar agrochemicals .
Data Contradiction Analysis
Q. Why do some studies report high anticancer activity for this compound, while others show negligible effects?
- Resolution Strategy :
- Dose-Response Curves : Ensure IC₅₀ values are measured across a wide concentration range (e.g., 1 nM–100 μM).
- Cell Line Variability : Test activity in multiple cancer cell lines (e.g., HeLa vs. MCF-7) to account for differential expression of target proteins .
- Purity Verification : Use HPLC-MS to confirm compound integrity (>95% purity), as impurities like dechlorinated byproducts may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
